molecular formula C10H26N8O15P3T B1143274 Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt CAS No. 160901-65-5

Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt

Cat. No. B1143274
M. Wt: 594.3
InChI Key:
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Description

Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is a chemical compound with the linear formula C10H15N4O15P3 · 4NH3 . It is typically supplied as an aqueous ethanol solution .


Molecular Structure Analysis

The molecular structure of Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is represented by the formula C10H15N4O15P3 · 4NH3 . The molecular weight of the compound is 592.29 .


Physical And Chemical Properties Analysis

Xanthosine-[8-3H] 5’-triphosphate tetraammonium salt is typically supplied as an aqueous ethanol solution . The compound should be stored at a temperature of -20°C .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements associated with it are H301 - H319 . The precautionary statements are P301 + P310 + P330 - P305 + P351 + P338 .

properties

IUPAC Name

tetraazanium;[[[(2R,3S,4R,5R)-5-(2,6-dioxo-8-tritio-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O15P3.4H3N/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i2T;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJULWAHTJASJRM-MQEKUARTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H27N8O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt

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